1-(Bromomethyl)-3-(2-methoxyethoxy)benzene
Overview
Description
1-(Bromomethyl)-3-(2-methoxyethoxy)benzene: is an organic compound with the molecular formula C10H13BrO2 . This compound is characterized by a benzene ring substituted with a bromomethyl group and a 2-methoxyethoxy group. It is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene can be synthesized through the bromination of 3-(2-methoxyethoxy)toluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .
Industry: The compound is used in the production of specialty chemicals, including dyes and pigments. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The 2-methoxyethoxy group can enhance the solubility and reactivity of the compound in organic solvents .
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the benzene ring, making it less aromatic and less reactive in certain substitution reactions.
2-Bromoethyl methyl ether: Contains a bromomethyl group but differs in the ether linkage, affecting its reactivity and applications.
Uniqueness: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene is unique due to the presence of both a bromomethyl group and a 2-methoxyethoxy group on a benzene ring. This combination provides a balance of reactivity and solubility, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-3-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRFVQEOUESFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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